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Compound of Interest

Compound Name: 3-(Chloromethyl)heptane

Cat. No.: B086058

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
(Chloromethyl)heptane, a halogenated alkane with applications in organic synthesis. The
document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry
(MS) data for this compound, offering insights into its structural characterization. Experimental
protocols are provided to ensure reproducibility, and key data is presented in a clear, tabular
format for ease of reference.

Molecular Structure and Properties

3-(Chloromethyl)heptane is a chiral chloroalkane with the chemical formula CsH17Cl. Its
structure consists of a heptane backbone with a chloromethyl group attached to the third
carbon atom.

Property Value
Chemical Formula CsH17Cl
Molecular Weight 148.67 g/mol
CAS Number 123-04-6[1]
Appearance Colorless liquid
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. Below are the *H and 3C NMR data for 3-(Chloromethyl)heptane, acquired in
deuterated chloroform (CDCls).

'H NMR Spectroscopy

The *H NMR spectrum of 3-(Chloromethyl)heptane exhibits distinct signals corresponding to
the different proton environments in the molecule.

Caption: Molecular structure of 3-(Chloromethyl)heptane.

Table 1: *H NMR Data for 3-(Chloromethyl)heptane

. Chemical Shift L . .

Signal Multiplicity Integration Assignment
(ppm)

A ~3.53 m 2H -CH2CI
B ~1.59 m 1H -CH-
C ~1.43 m 4H -CH2- (C2, C4)
D ~1.30 m 4H -CHa- (C5, C6)
E ~0.90 t 6H -CHs (C1, C7)

Note: The chemical shifts are approximate and may vary slightly depending on the
experimental conditions.

3C NMR Spectroscopy

The 13C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: 13C NMR Data for 3-(Chloromethyl)heptane
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Signal Chemical Shift (ppm) Assighment
1 ~49.5 -CHzCI

2 ~41.8 -CH-

3 ~32.0 -CHa2-

4 ~29.8 -CHa2-

5 ~26.2 -CH2-

6 ~23.1 -CHa2-

7 ~14.1 -CHs

8 ~11.3 -CHs

Note: The assignments are based on typical chemical shifts for alkyl halides and may require
further 2D NMR experiments for unambiguous confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of 3-(Chloromethyl)heptane was obtained as a liquid film.

IR Spectroscopy Workflow

Sample LRIl Al IR Spectrometer [—®| Interferogram [——®>| Fourier Transform [—®>| IR Spectrum

Click to download full resolution via product page

Caption: General workflow for obtaining an IR spectrum.

Table 3: Characteristic IR Absorption Bands for 3-(Chloromethyl)heptane
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Wavenumber (cm~?) Intensity Assignment
2960-2850 Strong C-H stretching (alkane)
1465 Medium C-H bending (-CH2-)
1380 Medium C-H bending (-CHs)
~725 Strong C-Cl stretching

The spectrum is dominated by strong absorptions corresponding to the C-H stretching and
bending vibrations of the alkyl chain. A key absorption is observed in the fingerprint region
around 725 cm~1, which is characteristic of the C-CI stretching vibration in a chloroalkane.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) was used to determine the molecular weight
and fragmentation pattern of 3-(Chloromethyl)heptane.

Mass Spectrometry Fragmentation Pathway

M+ (CsH17Cl)
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Caption: A simplified fragmentation pathway for 3-(Chloromethyl)heptane in EI-MS.
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Table 4: Key Mass Spectrometry Data for 3-(Chloromethyl)heptane

m/z Relative Intensity (%) Assignment

[M]* (Molecular ion with 3>Cl/

148/150 <1 a1cl)

113 ~5 [M - C2Hs]*

99 ~10 [M - CsHe]*

85 ~20 [M - CaHsCI*+

71 ~30 [CsH11]*

57 100 [CaHo]* (Base Peak)
43 ~60 [CsH7]*

The mass spectrum shows a weak molecular ion peak at m/z 148 and 150, corresponding to
the two isotopes of chlorine (3°Cl and 3’Cl). The fragmentation pattern is characteristic of an
alkyl chloride, with the base peak at m/z 57, corresponding to the stable tert-butyl cation, which
can be formed through rearrangement. Other significant fragments arise from the cleavage of
the alkyl chain.

Experimental Protocols

The following are general protocols for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

Sample Preparation: A sample of 3-(Chloromethyl)heptane (approximately 10-20 mg for *H
NMR, 50-100 mg for 13C NMR) was dissolved in approximately 0.7 mL of deuterated chloroform
(CDClIs) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution
was transferred to a 5 mm NMR tube.

Instrumentation: Spectra were acquired on a 400 MHz NMR spectrometer.

IH NMR Acquisition:
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Pulse Program: Standard single-pulse sequence.

Spectral Width: -2 to 12 ppm.

Acquisition Time: 3-4 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-32.

13C NMR Acquisition:

Pulse Program: Proton-decoupled single-pulse sequence.

Spectral Width: 0 to 220 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096.

Data Processing: The free induction decay (FID) was Fourier transformed, and the resulting
spectra were phase and baseline corrected. Chemical shifts were referenced to the TMS signal
at 0.00 ppm.

Infrared Spectroscopy

Sample Preparation: A drop of neat 3-(Chloromethyl)heptane was placed between two
potassium bromide (KBr) plates to form a thin liquid film.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer was used.
Acquisition:
e Spectral Range: 4000-400 cm™1,

¢ Resolution: 4 cmm1.
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e Number of Scans: 16-32.

e Abackground spectrum of the clean KBr plates was acquired prior to the sample scan and
subtracted from the sample spectrum.

Mass Spectrometry

Sample Introduction: A dilute solution of 3-(Chloromethyl)heptane in a volatile organic solvent
(e.g., methanol or dichloromethane) was introduced into the mass spectrometer via direct
injection or through a gas chromatograph (GC-MS).

Instrumentation: A mass spectrometer equipped with an electron ionization (El) source was
used.

Acquisition:

lonization Mode: Electron lonization (EI).

Electron Energy: 70 eV.

Mass Range: m/z 35-300.

Scan Speed: 1-2 scans/second.

This comprehensive spectroscopic dataset and the accompanying experimental protocols
provide a valuable resource for researchers and scientists working with 3-
(Chloromethyl)heptane, facilitating its identification, characterization, and use in various
chemical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Analysis of 3-(Chloromethyl)heptane: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b086058#spectroscopic-data-for-3-chloromethyl-
heptane-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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